molecular formula C8H10N2O2 B2907094 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1785307-09-6

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2907094
M. Wt: 166.18
InChI Key: LSKZTEVRIATSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic methods exist for preparing pyrazole carboxylic acids. Notably, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles. This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates, which can be oxidized to yield pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring with a carboxylic acid group attached. Crystallographic studies and solid-state NMR (CPMAS) have provided insights into the arrangement of atoms in this compound .


Chemical Reactions Analysis

  • Arylation : It can undergo N-arylation reactions with aryl halides in the presence of copper powder .
  • Cycloadditions : Silver-mediated cycloadditions with isocyanoiminotriphenylphosphorane and terminal alkynes lead to pyrazoles .
  • Oxidations : Oxidation of pyrazoline intermediates using bromine or a more benign protocol under oxygen yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is approximately .
  • Density : The density is approximately .
  • Boiling Point : The boiling point is approximately .

Scientific Research Applications

Fungicidal Activity in Agriculture

Specific Scientific Field

Agricultural chemistry and plant pathology.

Summary of Application

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been investigated for their antifungal properties. These compounds exhibit activity against phytopathogenic fungi, making them potential candidates for crop protection.

Experimental Procedures

  • Synthesis : Researchers synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) .
  • Quantitative Structure-Activity Relationship (QSAR) : Topomer CoMFA (Comparative Molecular Field Analysis) was employed to develop a 3D QSAR model for the compounds .
  • Molecular Docking : Molecular docking studies revealed potential binding interactions between compound 9m and succinate dehydrogenase (SDH) .

Results

  • Compound 9m exhibited higher antifungal activity than boscalid (a commercial fungicide) against the tested phytopathogenic fungi .
  • The carbonyl oxygen atom of 9m formed hydrogen bonds with specific amino acids (TYR58 and TRP173) on the SDH enzyme .

Other Potential Applications

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of Application

Researchers have explored the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group (similar to the structure of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid) for developing efficient fungicides. Commercial fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr contain this acyl moiety .

Safety And Hazards

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid should be handled with care. Consult safety data sheets for specific information on exposure controls, handling, and storage .

properties

IUPAC Name

1-cyclopropyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZTEVRIATSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.